4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol
CAS No.: 300684-91-7
Cat. No.: VC4329382
Molecular Formula: C15H16N4O
Molecular Weight: 268.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300684-91-7 |
|---|---|
| Molecular Formula | C15H16N4O |
| Molecular Weight | 268.32 |
| IUPAC Name | 4-(benzotriazol-1-ylmethylamino)-2,3-dimethylphenol |
| Standard InChI | InChI=1S/C15H16N4O/c1-10-11(2)15(20)8-7-12(10)16-9-19-14-6-4-3-5-13(14)17-18-19/h3-8,16,20H,9H2,1-2H3 |
| Standard InChI Key | SOBFGFLLBGDINI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1C)O)NCN2C3=CC=CC=C3N=N2 |
Introduction
4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol is a complex organic compound that belongs to the benzotriazole family. This compound is characterized by its unique molecular structure, which combines a benzotriazole ring with a phenol moiety. The molecular formula of this compound is C15H16N4O, and its molecular weight is approximately 268.31 g/mol .
Synthesis and Chemical Reactions
The synthesis of benzotriazole derivatives typically involves the reaction of benzotriazole with suitable amine derivatives. For compounds like 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol, specific conditions such as temperature control and solvent choice are essential to optimize yields and selectivity.
Biological Activities and Applications
Benzotriazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer effects. The presence of both benzotriazole and phenol moieties in 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol suggests potential applications in drug discovery, particularly in targeting bacterial infections and cancer cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume